Decahydroisoquinoline hydrochloride
Overview
Description
Decahydroisoquinoline hydrochloride is a chemical compound with the formula C9H18ClN . It is a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of this compound involves several steps. An improved synthesis of the decahydroisoquinoline fragment was developed by Hipert and co-workers at Hoffmann–La Roche which decreased the number of steps to 3 and increased the yield to 46% . The process begins with L-phenylalanine, followed by Pictet–Spengler cyclization using highly concentrated HCl in formaldehyde .Molecular Structure Analysis
The molecular formula of this compound is C9H18ClN . The molecular weight is 175.699 Da . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
Decahydroisoquinoline can be formed by the hydrogenation of isoquinoline or tetrahydroisoquinoline . A novel photocatalytic route based on N-substituted auxiliaries facilitated the conversion of tetrahydroisoquinolines into the corresponding isoquinolines .Physical and Chemical Properties Analysis
This compound is a chemical compound with the formula C9H18ClN . The molecular weight is 175.699 Da . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
1. Synthesis of Somatostatin sst3 Receptor Antagonists
Decahydroisoquinoline derivatives like NVP-ACQ090, a potent and selective antagonist at the somatostatin sst3 receptor, have been synthesized using complex and expensive methods. The development of such derivatives is significant for receptor targeting and therapeutic applications (Bänziger et al., 2003).
2. Neuroprotective Effects in Cerebral Ischaemia
Decahydroisoquinoline compounds, such as LY377770, have shown promising results as neuroprotective agents in global and focal cerebral ischemia models. These compounds are effective in reducing ischaemia-induced hyperactivity and neuronal damage (O'Neill et al., 2000).
3. Decahydroisoquinolines as AMPA/Kainate Antagonists
The decahydroisoquinoline group of compounds has been evaluated for their activity as glutamate receptor antagonists, with particular focus on AMPA and kainate receptors. These compounds have potential therapeutic applications in the treatment of ischemic conditions (O'Neill et al., 1998).
4. SAR Studies for Excitatory Amino Acid (EAA) Receptor Antagonists
Decahydroisoquinoline-3-carboxylic acids have been studied for their role as excitatory amino acid (EAA) receptor antagonists. These compounds exhibit potent, selective, and systemically active properties as NMDA and AMPA receptor antagonists, which is crucial for the development of neuroprotective agents (Ornstein et al., 1996).
5. Potential as SARS 3CL Protease Inhibitors
Decahydroisoquinolin derivatives have been evaluated as inhibitors for the SARS chymotrypsin-like protease (3CLpro), showcasing their potential as antiviral agents against severe acute respiratory syndrome (SARS) (Shimamoto et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Decahydroisoquinoline hydrochloride is a nitrogen-containing heterocycle . It’s the saturated form of isoquinoline and can be formed by the hydrogenation of isoquinoline or tetrahydroisoquinoline . The compound has been identified as an Ebola invasion inhibitor, acting on an EBOV-GP target spot .
Mode of Action
It’s known that the trans-fused decahydroisoquinoline derivatives without a phenol ring bind to the opioid receptor in the micromolar order . Both the amide side chain and the nitrogen substituted by the cyclopropylmethyl group are indispensable moieties for eliciting the κ selectivity .
Biochemical Pathways
It’s known that the compound occurs naturally in some alkaloids, including gephyrotoxins and pumiliotoxin c which are found in amphibian skins . These alkaloids are known to interact with various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 1392380 g·mol −1 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution in the body.
Result of Action
It’s known that the compound has relatively strong biological activity and relatively good selectivity . It can be applied as an EBOV-GP inhibitor and applied to the preparation of related medicines for treating Ebola diseases and the like .
Action Environment
It’s known that the compound is stable under standard conditions (at 25 °c [77 °f], 100 kpa) .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h8-10H,1-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULZDKXLDMJNJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCCC2C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90949-02-3 | |
Record name | decahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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